
Grazoprevir
Overview
Description
Grazoprevir is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is a second-generation NS3/4A protease inhibitor that targets the viral protease enzyme necessary for viral replication. This compound is often used in combination with other antiviral agents, such as elbasvir, to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves a series of complex chemical reactions. One of the key steps in its synthesis is the ring-closing metathesis reaction, which is used to form the macrocyclic structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential for quality control .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
Grazoprevir is synthesized from four primary building blocks via a multi-step process optimized for high yield and purity:
Table 1: Key Synthetic Intermediates and Reaction Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Macrocycle Formation | Grubbs catalyst, DCM, 40°C | 85 |
2 | Cyclopropane Sulfonamide Coupling | EDCI, HOBt, DMF, RT | 92 |
3 | Final Deprotection | TFA, CH₂Cl₂, 0°C | 95 |
Degradation and Stability
This compound demonstrates stability under normal storage conditions but is sensitive to specific environmental factors:
- Photodegradation : Exposure to light induces decomposition, necessitating protection from UV/visible light during storage .
- Hydrolysis : The compound is stable in acidic media (pH 1–3) but undergoes slow hydrolysis at neutral/basic pH .
- Thermal Stability : No significant degradation occurs below 100°C .
Table 2: Stability Under Accelerated Conditions
Condition | Result (Degradation %) |
---|---|
40°C/75% RH (1 month) | <1% |
Light (1.2 million lux) | 5% |
pH 7.4 buffer (24 hr) | 2% |
Metabolic Transformations
This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4):
- Primary Pathway : Oxidation of the quinoxaline and cyclopropane moieties generates inactive metabolites, which are excreted via feces (>90%) .
- No Circulating Metabolites : Plasma concentrations of metabolites are undetectable, indicating rapid clearance .
Table 3: Pharmacokinetic Parameters Influencing Reactivity
Parameter | Value |
---|---|
Bioavailability | 27% (fasted) |
Plasma Protein Binding | >98.8% (albumin, AGP) |
Half-life | 31 hours |
Enzyme Interaction and Selectivity
This compound’s chemical structure enables potent inhibition of HCV NS3/4A proteases across genotypes:
Table 4: Inhibition Potency Against HCV Proteases
Genotype | IC₅₀ (nM) ± SD |
---|---|
1a | 0.007 ± 0.001 |
1b | 0.004 ± 0.001 |
3a | 0.690 ± 0.194 |
4a | 0.062 ± 0.031 |
Polymorphic Forms and Hydrates
This compound exists in multiple solid-state forms, with hydrate III being the most thermodynamically stable :
Scientific Research Applications
Clinical Efficacy
Grazoprevir is often used in combination with elbasvir, another antiviral agent, to enhance treatment efficacy. Clinical trials have demonstrated high rates of sustained virologic response (SVR) among patients with different genotypes of HCV.
Key Clinical Trials
- C-CORAL Study : A phase 3 trial involving treatment-naive patients with chronic HCV genotypes 1, 4, or 6 showed an overall SVR rate of 94.4% after 12 weeks of treatment with elbasvir and this compound .
- C-EDGE Study : This randomized trial reported that 99% of patients with advanced chronic kidney disease achieved SVR12 when treated with this compound and elbasvir .
Study Name | Patient Population | Treatment Regimen | SVR Rate (%) |
---|---|---|---|
C-CORAL | Genotype 1, 4, 6 | Elbasvir/Grazoprevir | 94.4 |
C-EDGE | Advanced CKD | Elbasvir/Grazoprevir | 99 |
Safety Profile
This compound has been well-tolerated in clinical studies. Common adverse events include headache, nausea, and fatigue, with serious adverse events reported at similar rates to placebo groups .
Potential Applications in COVID-19 Treatment
Recent computational studies have suggested that this compound may also inhibit key proteins involved in the SARS-CoV-2 virus lifecycle, including Angiotensin-Converting Enzyme 2 (ACE2) and transmembrane serine protease 2 (TMPRSS2). These findings indicate its potential as a therapeutic option for COVID-19.
Molecular Mechanism
This compound's mechanism involves:
- Inhibition of Viral Entry : By targeting ACE2 and TMPRSS2.
- Inhibition of Viral Replication : Through interaction with RNA-dependent RNA polymerase (RdRP).
Computational Studies
Molecular docking studies have shown that this compound has optimal binding affinity for these targets, suggesting it could be repurposed for COVID-19 treatment .
Target Protein | Interaction Type | Binding Affinity |
---|---|---|
ACE2 | Inhibition | High |
TMPRSS2 | Inhibition | High |
RNA-dependent RNA Polymerase | Inhibition | Moderate |
Real-World Effectiveness
A study conducted in Germany assessed the effectiveness of elbasvir/grazoprevir in real-world settings, confirming its efficacy without ribavirin in most patients .
Meta-Analysis Findings
A meta-analysis reviewing multiple clinical trials found that this compound combined with elbasvir yielded consistent results across various demographics and genotypes, reinforcing its role as a cornerstone in HCV therapy .
Mechanism of Action
Grazoprevir exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C Virus. By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into functional proteins, thereby inhibiting viral replication. The molecular targets involved include the NS3 protease domain and the NS4A cofactor .
Comparison with Similar Compounds
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar antiviral agent that targets the same protease enzyme.
Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.
Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .
Biological Activity
Grazoprevir is a second-generation direct-acting antiviral (DAA) medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as a potent inhibitor of the NS3/4A protease, an essential enzyme for HCV replication. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and safety profile.
This compound targets the NS3/4A protease, inhibiting its activity and thereby preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. This mechanism is crucial across various HCV genotypes, demonstrating high potency and selectivity.
Key Interactions
- This compound exhibits strong binding affinity to the NS3/4A protease, with IC50 values ranging from 4 pM to 62 pM across different genotypes:
Efficacy in Clinical Studies
This compound is often administered in combination with Elbasvir, another DAA, which enhances its effectiveness. The following table summarizes key clinical trial findings regarding sustained virologic response (SVR) rates:
The data indicate that this compound combined with Elbasvir achieves high SVR rates across various genotypes, particularly in treatment-naive populations and those with advanced liver disease.
Case Studies and Real-World Evidence
Recent studies have provided insights into the real-world effectiveness of this compound. A retrospective cohort study demonstrated that patients treated with Elbasvir/Grazoprevir achieved an SVR12 rate of 98.82% , with minimal relapse rates observed . This reinforces the drug's efficacy in diverse patient populations.
Safety Profile
The safety profile of this compound has been evaluated in multiple studies, revealing it to be generally well-tolerated. Common adverse events include:
- Headache: 17%
- Fatigue: 16%
Serious adverse events were rare and not directly attributed to this compound . The favorable tolerability suggests that this compound can be a viable option for patients who may have previously been intolerant to interferon-based therapies.
Comparative Effectiveness
In comparison to other DAAs, this compound has shown superior efficacy in certain populations. For instance, it outperformed older regimens based on interferon in terms of SVR rates while maintaining a lower incidence of adverse effects .
Q & A
Basic Research Questions
Q. How to evaluate Grazoprevir's pharmacokinetic properties in preclinical studies?
Methodological steps:
- Measure bioavailability using radiolabeled this compound in animal models (oral vs. intravenous administration).
- Assess plasma protein binding via equilibrium dialysis or ultrafiltration, noting its ~99.9% binding affinity .
- Monitor peak plasma concentration (Tmax: 0.5–3 hours) and elimination half-life in multiple species to extrapolate human dosing .
Q. What experimental approaches validate this compound's mechanism of action against HCV NS3/4A protease?
- Use enzymatic assays with recombinant NS3/4A protease to determine inhibitor potency (Ki or IC50).
- Employ replicon systems (e.g., GT1a) to quantify viral RNA reduction kinetics .
- Structural analysis via X-ray crystallography or cryo-EM to map interactions between this compound and NS3 catalytic residues (e.g., Arg-155, Asp-168) .
Q. How to design in vitro studies assessing this compound's cross-genotypic efficacy?
- Test against HCV replicons of genotypes 1–6, focusing on EC90 values.
- Include resistance-associated variants (RAVs) like D168A or R155K to evaluate potency retention .
- Compare with first-generation protease inhibitors (e.g., simeprevir) to highlight this compound's pan-genotypic advantage .
Advanced Research Questions
Q. How to resolve contradictions in this compound's efficacy across patient subpopulations?
- Stratify clinical trial data by cirrhosis status, baseline NS5A polymorphisms, and prior treatment history. For example:
- Validate findings using integrated phase II/III trial datasets .
Q. What methodologies identify this compound's resistance mechanisms in virologic failures?
- Perform Sanger sequencing or next-gen sequencing (NGS) of NS3/4A from non-responders. Key substitutions:
Q. How to optimize combination therapy (this compound + Elbasvir) to overcome resistance?
- Use colony formation assays with GT1a replicons to test additive/synergistic effects.
- In clinical settings, extend treatment to 16 weeks with ribavirin for GT1a patients with baseline NS5A RAVs (SVR12: 70% → 94%) .
Q. How to assess drug-drug interaction risks with this compound in clinical trials?
- Conduct pharmacokinetic studies in healthy volunteers co-administered CYP3A4/OATP1B1 modulators:
- Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions .
Q. What structural biology techniques elucidate this compound's potency against RAVs?
- Molecular dynamics (MD) simulations: Analyze flexibility of NS3 residues (e.g., Lys-155 vs. Arg-155) in R155K/D168A variants .
- Free-energy perturbation (FEP) calculations: Quantify binding energy changes caused by substitutions like Q80K .
Q. How to design trials evaluating this compound in special populations (e.g., liver transplant recipients)?
- Exclude patients on immunosuppressants (e.g., calcineurin inhibitors) due to undefined pharmacokinetic interactions .
- Use lower this compound doses (50 mg) in Child-Pugh B cirrhosis, balancing efficacy (SVR12: 90%) and hepatotoxicity risks .
Q. How to address discrepancies in this compound's activity between in vitro and clinical data?
- Validate replicon findings in humanized liver chimeric mice or 3D liver organoids.
- Correlate NS3 RAV prevalence in virologic failures (e.g., GT1a vs. GT4) with phenotypic resistance thresholds .
Q. Tables for Key Data
Table 1: this compound Pharmacokinetic Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
Bioavailability | 27% | Radiolabeled tracer in rats | |
Tmax | 0.5–3 hours | LC-MS/MS plasma analysis | |
Protein Binding | 99.9% | Equilibrium dialysis |
Table 2: Impact of NS5A RAVs on this compound + Elbasvir Efficacy
RAVs | SVR12 Rate (%) | Study Design | Reference |
---|---|---|---|
GT1a (Baseline RAVs) | 70 | 12-week regimen | |
GT1a (No RAVs) | 98 | 12-week regimen | |
GT1a (RAVs + RBV) | 94 | 16-week regimen + ribavirin |
Table 3: Resistance Selection in GT1a Replicons
Inhibitor(s) | Fold EC90 | Colonies Surviving | Key RAVs | Reference |
---|---|---|---|---|
This compound alone | 100× | High | D168A, Y93H | |
This compound + Elbasvir | 10× | <1% | R155K/D168A (rare) |
Properties
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
Record name | Grazoprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively. | |
Record name | Grazoprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350514-68-9 | |
Record name | MK 5172 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grazoprevir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grazoprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grazoprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRAZOPREVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.